molecular formula C13H21ClN2O2 B000508 Procaine hydrochloride CAS No. 51-05-8

Procaine hydrochloride

Cat. No.: B000508
CAS No.: 51-05-8
M. Wt: 272.77 g/mol
InChI Key: HCBIBCJNVBAKAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Procaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

This compound acts by inhibiting sodium influx through these voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . This interruption of nerve impulses leads to a loss of sensation in the administered area .

Biochemical Pathways

This compound, being an ester anesthetic, is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA) . PABA is then excreted by the kidneys into the urine .

Pharmacokinetics

When administered through continuous intravenous infusion, the steady-state plasma level is reached within 20 to 30 minutes . The elimination half-life of this compound is approximately 7.7 minutes , and about 80% of its metabolites are excreted in the urine .

Result of Action

The primary result of this compound’s action is the production of local or regional anesthesia . It is particularly used for oral surgery . This compound, like cocaine, has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine . The interruption of nerve impulses leads to a loss of sensation in the administered area, providing effective pain relief for patients undergoing localized procedures .

Action Environment

It can penetrate the central nervous system and the fetal plasma

Biochemical Analysis

Biochemical Properties

Procaine hydrochloride interacts with various enzymes and proteins in the body. It is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine .

Cellular Effects

This compound has several effects on cells. It has been shown to display antioxidant and cytoprotective actions in experimental models of myocardial ischemia/reperfusion injury, lipoprotein oxidation, endothelial-dependent vasorelaxation, inflammation, sepsis, intoxication, ionizing irradiation, cancer, and neurodegeneration . It also reduces oxidative stress and cellular damage .

Molecular Mechanism

The mechanism of action of this compound is to block nerve impulse transmission and disturb the sodium channels of nerve membranes. The sodium influx gets blocked by the binding of Procaine to receptors of voltage-gated sodium channels. This prevents depolarization needs for nerve impulse conduction, producing an analgesic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, both procaine prodrugs limit SARS-CoV-2 progeny virus titres as well as reduce interferon and cytokine responses in a proportional manner to the virus load . The addition of procaine during the early stages of the SARS-CoV-2 replication cycle in a cell culture first limits the production of subgenomic RNA transcripts, and later affects the replication of the viral genomic RNA .

Dosage Effects in Animal Models

In animal models, the common therapeutic doses of this compound ranged from 25 to 250 mg per animal . In humans, though procaine formerly was used widely, its use is now confined to infiltration anaesthesia and occasionally for diagnostic nerve block .

Metabolic Pathways

This compound is an ester anesthetic. It is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine .

Transport and Distribution

This compound exhibits pharmacokinetic characteristics such as limited distribution and tissue uptake, as well as a short duration of action. When administered through continuous intravenous infusion, the steady-state plasma level is reached within 20 to 30 minutes .

Subcellular Localization

The capacity of human, minipig, and rat skin and liver subcellular fractions to hydrolyze the anesthetic ester procaine was compared with carboxylesterase substrates 4-methylumbelliferyl-acetate, phenylvalerate, and para-nitrophenylacetate and the arylesterase substrate phenylacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procaine hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often prepared through liquid-phase hydrogenation using palladium-based catalysts. This method involves the hydrogenation of nitro groups to amines, followed by esterification and subsequent conversion to the hydrochloride salt. The use of palladium-copper catalysts has been shown to improve the efficiency and selectivity of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: Procaine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Procaine can be oxidized to form p-aminobenzoic acid.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield 4-aminobenzoic acid and 2-diethylaminoethanol.

    Substitution: Procaine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Procaine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Procaine hydrochloride remains a valuable compound in both medical and scientific research due to its unique properties and wide range of applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIBCJNVBAKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044435
Record name Procaine hydrochloride
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Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51-05-8
Record name Procaine hydrochloride
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Record name Procaine hydrochloride [USP:JAN]
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Record name PROCAINE HYDROCHLORIDE
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Record name Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
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Record name Procaine hydrochloride
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Record name Procaine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Procaine hydrochloride primarily acts as a local anesthetic by reversibly binding to and blocking voltage-gated sodium channels in nerve cells. [, ] This action prevents the transmission of nerve impulses, leading to a localized loss of sensation.

A: Beyond its anesthetic properties, this compound has been investigated for its potential to inhibit monoamine oxidase (MAO). [] This enzyme plays a role in breaking down neurotransmitters like serotonin and dopamine. Studies have shown that a specially formulated preparation of this compound called Gerovital H3 exhibited MAO inhibitory activity, although weaker than the known MAO inhibitor iproniazid. []

A: Research suggests that this compound can enhance the antitumor activity of cisplatin when administered to mice bearing P388 tumors. [] The timing of administration influenced the extent of this enhancement, with administration after cisplatin showing the most significant increase in life span and cure rate. []

A: The molecular formula of this compound is C13H21ClN2O2, and its molecular weight is 272.77 g/mol. [, ]

ANone: Researchers utilize various spectroscopic techniques to analyze this compound, including:

  • UV-Vis spectrophotometry: This technique is widely used for both qualitative and quantitative analysis of this compound, often relying on its absorbance at specific wavelengths. [, , , , , , , , , ]
  • Fluorescence spectrophotometry: this compound, upon hydrolysis in alkaline conditions, yields 4-aminobenzoate, which exhibits fluorescence. This property enables sensitive detection of this compound. []
  • Resonance Rayleigh scattering: This technique has been explored using nanogold as a probe, where the interaction with this compound leads to the formation of super-molecular structures with enhanced scattering intensity. []

ANone: The stability of this compound injection is influenced by various factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Studies have shown significant content reduction after storage at 40°C for six months. []
  • Humidity: High humidity levels can also negatively impact stability. []
  • Light exposure: Light can contribute to this compound degradation. []
  • Container material: The type of container material can affect stability. For instance, butyl rubber stoppers used in some injection vials have been shown to influence the stability of this compound. []
  • Presence of impurities: Impurities, like iron ions, can impact the accuracy of this compound assays and potentially affect stability. []

ANone: Researchers have explored different approaches to improve stability:

  • Addition of excipients: Adding substances like sodium chloride, activated carbon, and EDTA-2Na to the formulation has been shown to enhance stability. [, ] Sodium chloride adjusts osmotic pressure, activated carbon adsorbs impurities, and EDTA-2Na chelates metal ions that could catalyze degradation. [, ]
  • Buffering the solution: Buffering the solution to a pH of 7.3-7.6 with tromethamine can improve stability, particularly in cardioplegia formulations. []
  • Controlling storage conditions: Storing this compound injection in glass vials protected from light and under refrigerated conditions (4°C) can prolong its shelf-life significantly. []

ANone: Yes, this compound is incorporated into various pharmaceutical formulations:

  • Injections: this compound injection is a common formulation, often used as a local anesthetic. [, , , , , , , , ]
  • Ointments: this compound can be incorporated into ointments for topical applications. []
  • Tablets: this compound is found in tablet formulations like compound Yikangning tablets. [, ]
  • Oral solutions: Compound gentamycin sulfate and this compound oral solution is an example of a liquid formulation. []
  • Granules: this compound can be formulated as granules for reconstitution before use. []
  • Liniments: Compound triamcinolone acetonide acetate liniment is an example of a this compound-containing liniment. []

ANone: this compound itself is not typically recognized for its catalytic properties. The research focuses primarily on its role as a pharmaceutical compound, particularly as a local anesthetic and for its potential in specific applications like enhancing cisplatin's antitumor activity.

ANone: While the provided research papers don't delve deeply into computational studies on this compound, it's worth noting that computational chemistry techniques like molecular docking and QSAR modeling could be valuable for:

      A: this compound undergoes rapid hydrolysis by plasma cholinesterase, primarily in the liver, to yield para-aminobenzoic acid (PABA) and diethylaminoethanol. [, , , ] PABA is further metabolized and excreted in the urine.

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